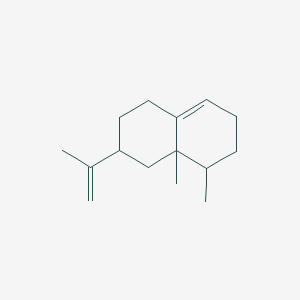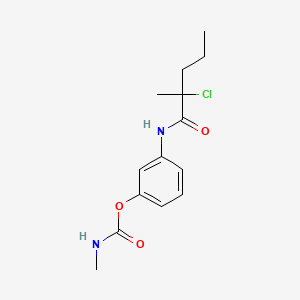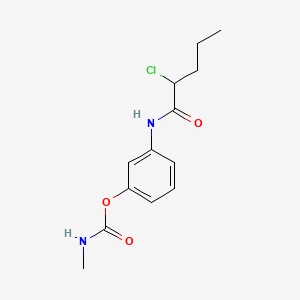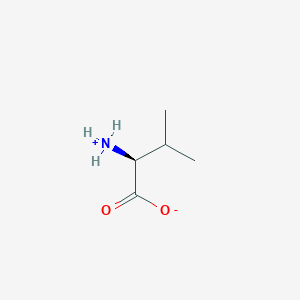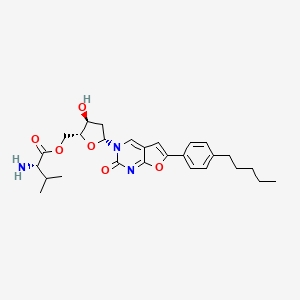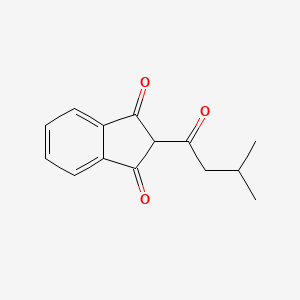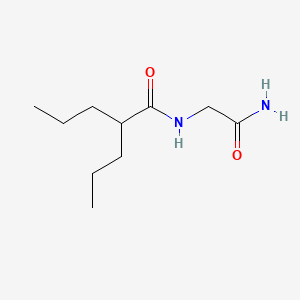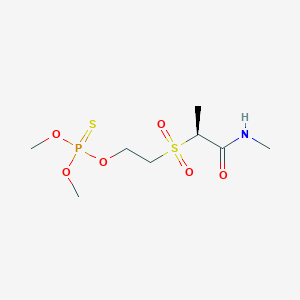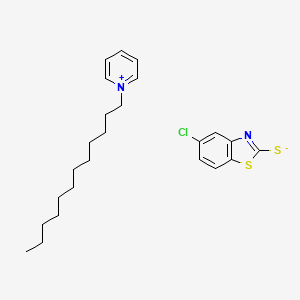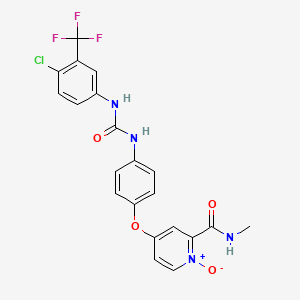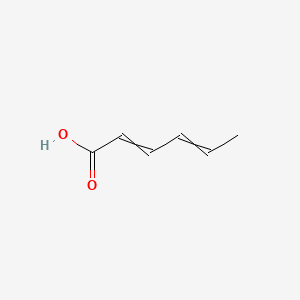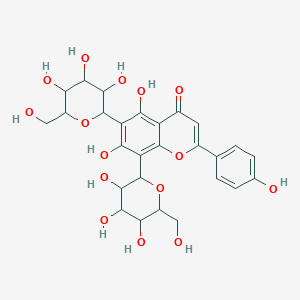
Vicenin 2
描述
维西宁2 是一种天然存在的黄酮类糖苷,具体来说是一种双-C-糖基化黄酮类化合物。它属于黄酮类化合物亚类,以其独特的 C-糖苷键而闻名。 这种化合物存在于多种植物中,包括罗勒和辣木,并因其多样的生物活性而受到研究 .
科学研究应用
准备方法
合成路线和反应条件: 维西宁2 的合成涉及对 1,3,5-三氟苯进行双-C-糖基化,然后进行芳香亲核取代将氟原子转化为氧官能团。 这种方法可以高产率地合成维西宁2 .
工业生产方法: 维西宁2 的工业生产通常涉及从植物来源(如罗勒和辣木)中提取。叶子被干燥、粉碎,并用甲醇等溶剂提取。 然后使用高效液相色谱 (HPLC) 等技术纯化提取物 .
化学反应分析
反应类型: 维西宁2 会经历各种化学反应,包括:
氧化: 维西宁2 通过与超氧阴离子自由基和羟基自由基反应,表现出抗氧化特性.
还原: 它可以在生物系统中减少促炎细胞因子和介质.
取代: 合成过程涉及芳香亲核取代.
常用试剂和条件:
氧化: 超氧阴离子自由基和羟基自由基。
还原: 涉及一氧化氮等生物介质。
取代: 使用 1,3,5-三氟苯和合适的亲核试剂。
主要产物:
氧化: 产物包括活性较低的氧物种。
还原: 导致促炎细胞因子水平降低。
取代: 生成具有转化氧官能团的维西宁2.
作用机制
维西宁2 通过多种机制发挥作用:
抗氧化活性: 它与人血清白蛋白相互作用,形成一个减少氧化应激的复合物.
抗炎活性: 通过 NF-κB 通路减少促炎细胞因子.
抗癌活性: 抑制 Wnt/β-连环蛋白信号通路并在癌细胞中诱导凋亡.
类似化合物:
异维西汀 8-C-葡萄糖苷: 结构类似,具有芹菜素部分和 C-8 葡萄糖。
异紫堇素: 与维西宁2 类似,但 C-6 位具有鼠李糖单元.
独特性: 维西宁2 的独特性在于其双-C-糖基化及其形成与蛋白质稳定复合物的能力,从而提供了显著的抗氧化剂和抗炎特性 .
相似化合物的比较
Isovitexin 8-C-glucoside: Similar structure with an apigenin moiety and C-8 glucose.
Isoviolanthin: Similar to Vicenin 2 but has a rhamnose unit in C-6.
Uniqueness: this compound is unique due to its bis-C-glycosylation and its ability to form stable complexes with proteins, providing significant antioxidant and anti-inflammatory properties .
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAVMJLAGNUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vicenin 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23666-13-9 | |
| Record name | Violantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vicenin 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 - 236 °C | |
| Record name | Vicenin 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Vicenin-2 exert its anti-cancer effects?
A: Research suggests that Vicenin-2 exhibits anti-cancer activity through multiple mechanisms. In a study on hepatocellular carcinoma, Vicenin-2 treatment in rats led to increased expression of apoptotic proteins like Bax and caspase, while downregulating anti-apoptotic proteins Bcl-2 and Bcl-xL []. This suggests Vicenin-2 promotes apoptosis, a programmed cell death process, in cancer cells. Furthermore, in human colon cancer cells, Vicenin-2 inhibited the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancer development and progression []. This inhibition further contributes to its anti-proliferative effects on cancer cells.
Q2: What are the anti-inflammatory effects of Vicenin-2 and how are they mediated?
A: Vicenin-2 exhibits anti-inflammatory activity by modulating various inflammatory pathways. Studies show it can inhibit high-glucose-induced vascular inflammation both in vitro and in vivo []. In human umbilical vein endothelial cells (HUVECs), Vicenin-2 suppressed the expression of cell adhesion molecules, reduced the production of pro-inflammatory cytokines TNF-α and IL-6, and inhibited the activation of NF-κB and ERK1/2 pathways, all of which are crucial players in inflammatory responses [, ]. Additionally, Vicenin-2 demonstrated the ability to inhibit secretory group IIA phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory diseases []. This inhibition was linked to the suppression of cytosolic phospholipase A2 (cPLA2) and ERK 1/2 activation, further supporting its anti-inflammatory potential.
Q3: Does Vicenin-2 possess antioxidant properties?
A: Yes, Vicenin-2 exhibits significant antioxidant activity. It protects human serum albumin (HSA) from oxidative damage induced by superoxide anion and hydroxyl radicals []. This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS) [, ].
Q4: What is the molecular formula and weight of Vicenin-2?
A4: Vicenin-2 has a molecular formula of C27H30O15 and a molecular weight of 594.52 g/mol.
Q5: What spectroscopic techniques are useful for characterizing Vicenin-2?
A5: Various spectroscopic techniques can be employed to characterize Vicenin-2. These include:
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information on the molecule, including its connectivity and stereochemistry [, ].
- Mass Spectrometry (MS): Allows for the determination of the molecular weight and fragmentation pattern, aiding in structural identification [, , , ].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic transitions within the molecule, which can be helpful in identifying the presence of specific chromophores [].
Q6: What is known about the pharmacokinetic profile of Vicenin-2?
A: A pharmacokinetic study in rats, using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, revealed that Vicenin-2 has a slightly longer half-life compared to lychnopholic acid (another compound studied), but it is still considered relatively short []. The study also indicated that Vicenin-2 is rapidly distributed throughout the body and efficiently eliminated. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in humans.
Q7: Do pathological conditions affect the pharmacokinetics of Vicenin-2?
A: Interestingly, research suggests that the pharmacokinetics of Vicenin-2 and other C-glycosylflavones may be altered in the presence of certain pathological conditions. A study using a rat model of urolithiasis observed significantly increased plasma levels of these compounds compared to normal rats []. This highlights the potential influence of disease states on the absorption and distribution of Vicenin-2.
Q8: What in vitro models have been used to study the biological activity of Vicenin-2?
A8: Several in vitro models have been employed to investigate the effects of Vicenin-2. These include:
- Human cancer cell lines: Studies have used various cancer cell lines, such as HT-29 colon cancer cells [] and PC-3 prostate cancer cells [], to assess the anti-cancer potential of Vicenin-2.
- Human umbilical vein endothelial cells (HUVECs): This model has been utilized to study the anti-inflammatory and anti-thrombotic effects of Vicenin-2, particularly in the context of vascular inflammation [, , ].
- Murine macrophages: These cells are valuable for studying the impact of Vicenin-2 on inflammatory mediator production [].
Q9: What in vivo models have been used to study the biological activity of Vicenin-2?
A9: Various animal models have been used to evaluate the in vivo efficacy of Vicenin-2:
- Diethylnitrosamine-induced liver carcinoma in rats: This model has been instrumental in demonstrating the hepatoprotective and anti-cancer effects of Vicenin-2 [].
- Cecal ligation and puncture (CLP)-induced sepsis in mice: This model has been used to study the anti-inflammatory and renal protective effects of Vicenin-2 in a septic setting [].
- Testosterone-induced prostatic hyperplasia (TPH) in rats: This model has been employed to investigate the potential of Vicenin-2 in treating benign prostatic hyperplasia [].
- Nude mice xenograft models: These models, involving the transplantation of human cancer cells into immunocompromised mice, have been utilized to evaluate the in vivo anti-cancer activity of Vicenin-2, particularly in prostate cancer [].
Q10: Has Vicenin-2 been evaluated in clinical trials?
A10: At present, no published data on clinical trials involving Vicenin-2 is available. Further research, including well-designed clinical trials, is necessary to determine its safety and efficacy in humans.
Q11: What analytical techniques are commonly used to quantify Vicenin-2?
A11: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely used for the quantification of Vicenin-2.
- HPLC-PDA (Photodiode Array Detection): This technique provides both qualitative and quantitative information on Vicenin-2 in complex mixtures like plant extracts [, ].
- HPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): This highly sensitive and specific method allows for accurate quantification of Vicenin-2 even at low concentrations in biological matrices such as plasma [, , , ].
Q12: What are the key parameters considered during the validation of analytical methods for Vicenin-2?
A12: The validation of analytical methods, particularly for pharmaceutical analysis, is crucial to ensure the accuracy, precision, and reliability of the results. Key parameters considered during method validation for Vicenin-2 quantification include:
- Linearity: Assessing the linear relationship between the concentration of Vicenin-2 and the analytical response [, ].
- Precision: Evaluating the repeatability and reproducibility of the method [, , ].
- Accuracy: Determining the closeness of the measured values to the true value [, , ].
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of Vicenin-2 that can be detected and quantified, respectively, with acceptable accuracy and precision [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


